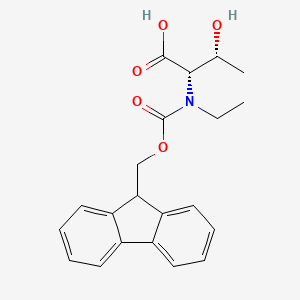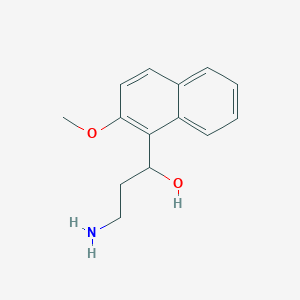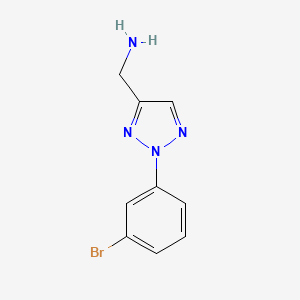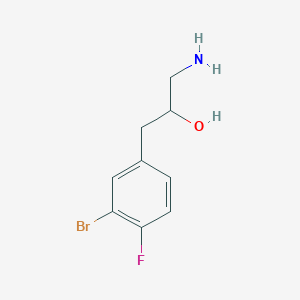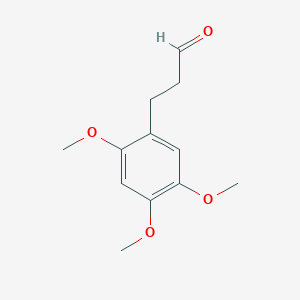
Benzenepropanal, 2,4,5-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 2,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4 It is a derivative of benzene, featuring three methoxy groups (-OCH3) attached to the benzene ring at the 2, 4, and 5 positions, and a propanal group (-CH2CH2CHO) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.
Industrial Production Methods
The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.
科学的研究の応用
Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.
類似化合物との比較
Similar Compounds
Benzenepropanal, 3,4,5-trimethoxy-: Similar structure but with methoxy groups at different positions.
2,4,5-Trimethoxybenzaldehyde: Lacks the propanal group.
2,4,5-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a propanal group.
Uniqueness
Benzenepropanal, 2,4,5-trimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and propanal groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
261619-89-0 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
3-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3 |
InChIキー |
XJLCKKVBWNWFDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCC=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


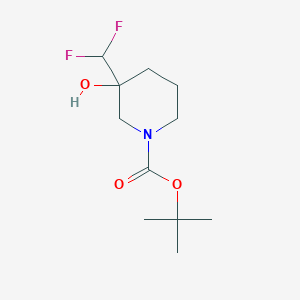
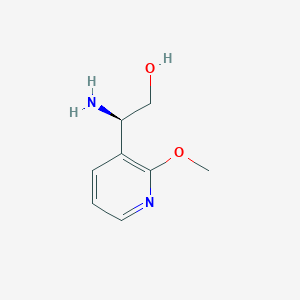
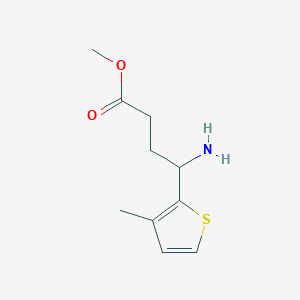
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
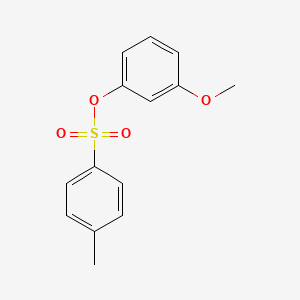
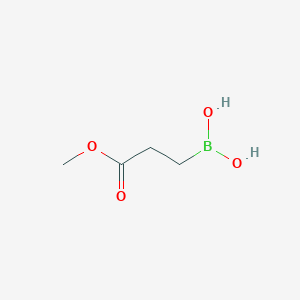
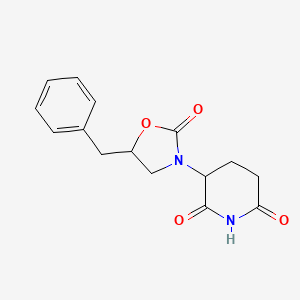
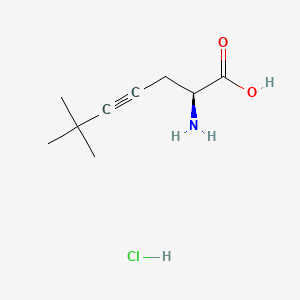
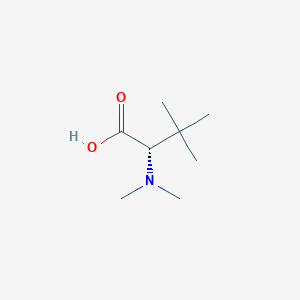
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
